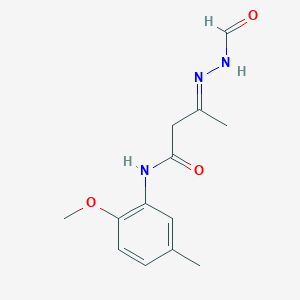![molecular formula C21H14Cl2N2O3 B11566174 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11566174.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids under various reaction conditions. One common method involves the use of 2-aminophenol and 3,5-dichloro-2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the benzoxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may include the use of catalysts such as metal catalysts or ionic liquid catalysts to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The exact molecular targets may include enzymes and receptors that play a role in these pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzimidazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
- N-[3-(benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzenesulfonamide
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H14Cl2N2O3 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-19-15(10-13(22)11-16(19)23)20(26)24-14-6-4-5-12(9-14)21-25-17-7-2-3-8-18(17)28-21/h2-11H,1H3,(H,24,26) |
InChI Key |
ALLSAELSGPDFBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11566091.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11566092.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B11566099.png)
![ethyl 3-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11566104.png)
![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11566105.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11566107.png)
![6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566116.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11566122.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B11566126.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione](/img/structure/B11566127.png)


![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11566140.png)
![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxo-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11566146.png)
